5'-O-(4,4'-二甲氧基三苯甲基)-3'-O-叔丁基二甲基甲硅烷基腺苷

描述

5’-O-(4,4’-DiMethoxytrityl)-3’-O-t-butyldiMethylsilyl adenosine is a derivative of adenosine . It is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It is also used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside . In addition to this, it is used as a research tool for antiviral and anticancer studies .

Synthesis Analysis

The synthesis of 5’-O-(4,4’-DiMethoxytrityl)-3’-O-t-butyldiMethylsilyl adenosine involves the use of aminoacyl adenosine, a minimalist mimic of the 3’ end of aminoacyl tRNA . A variety of unnatural amino acids can be transferred from adenosine donors, which can be synthesized in three steps from Boc-protected amino acids .Molecular Structure Analysis

The molecular formula of 5’-O-(4,4’-DiMethoxytrityl)-3’-O-t-butyldiMethylsilyl adenosine is C31H31N5O6 . The molecular weight is 569.61 .Chemical Reactions Analysis

The detritylation of 5’-O-(4,4’-DiMethoxytrityl)-3’-O-t-butyldiMethylsilyl adenosine is acid-catalyzed . The reaction is characterized by the removal of the trityl protecting group, which is a crucial step in the synthesis of oligonucleotides .科学研究应用

修饰核苷的合成

该化合物在合成用于掺入寡核苷酸的修饰核苷中至关重要。这种修饰有助于使用常规的亚磷酰胺化学将特定的加合物,如甲酰乙烯和羧基乙烯腺嘌呤,引入寡核苷酸中,从而扩大了用于研究和治疗应用的合成核酸的种类 (Koissi & Lönnberg,2007)。

增强 RNA 合成技术

这种化学物质用于寡核糖核苷酸的化学合成中,其保护基团能够以高保真度合成 RNA 序列。保护基团可以在温和的条件下去除,避免损坏 RNA,这对于研究 RNA 结构和功能至关重要。这一进步有助于生产用于生化研究和 NMR 结构调查的 RNA,突出了其在理解 RNA 在生物系统中的作用方面的重要性 (Ott 等,1994)。

促进寡核苷酸的生化能力

这种化学物质通过使修饰核苷(如肌苷)掺入寡核糖核苷酸中来帮助创建具有生物活性的寡核苷酸。然后利用这些寡核苷酸来研究 RNA 底物与酶之间的相互作用,从而有助于我们了解 RNA 催化和 RNA-蛋白质相互作用。这对于研究剪接和其他 RNA 介导过程的分子机制特别有价值 (Green 等,1991)。

开发基于 RNA 的疗法

该应用扩展到基于 RNA 的疗法的开发,其中该化合物在合成修饰核苷中的作用使能够构建具有潜在治疗效果的寡核苷酸。这包括合成能够特异性结合 RNA 靶标的寡核苷酸,为设计反义疗法和其他 RNA 靶向药物提供了一种策略 (Sawai 等,1985)。

安全和危害

The safety data sheet for 5’-O-(4,4’-DiMethoxytrityl)-3’-O-t-butyldiMethylsilyl adenosine suggests that it should be handled with care to avoid dust formation and inhalation . In case of contact with skin or eyes, it should be washed off immediately with soap and plenty of water . If ingested, one should rinse the mouth with water and seek immediate medical attention .

作用机制

Target of Action

The primary target of 5’-O-(4,4’-DiMethoxytrityl)-3’-O-t-butyldiMethylsilyl adenosine is the Adenosine Deaminases Acting on RNA (ADARs) enzymes . These enzymes catalyze the conversion of adenosine to inosine in RNA duplexes . This conversion can be harnessed to correct disease-causing G-to-A mutations in the transcriptome because inosine is translated as guanosine .

Mode of Action

The compound interacts with its targets, the ADAR enzymes, by forming duplex structures at the target sites . This interaction directs the ADAR reaction to specific adenosines in different transcripts . Chemical modifications are required for these ADAR-guiding oligonucleotides to facilitate delivery, increase metabolic stability, and increase the efficiency and selectivity of the ADAR reaction .

Biochemical Pathways

The compound affects the RNA editing pathway, specifically the adenosine to inosine conversion process . This conversion can produce codon changes in mRNA because inosine is read as guanosine during translation . The downstream effects include the correction of disease-causing mutations in RNA .

Pharmacokinetics

It is noted that chemical modifications are required for the adar-guiding oligonucleotides to facilitate delivery and increase metabolic stability . These modifications likely impact the compound’s bioavailability.

Result of Action

The result of the compound’s action is the correction of disease-causing G-to-A mutations in the transcriptome . This is achieved by directing the ADAR reaction to specific adenosines in different transcripts, leading to the conversion of adenosine to inosine .

Action Environment

It is worth noting that the efficiency and selectivity of the adar reaction, which the compound is involved in, can be increased through chemical modifications .

属性

IUPAC Name |

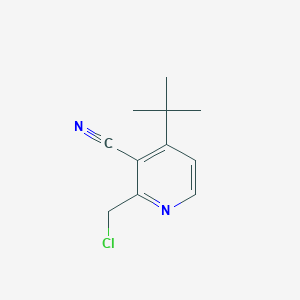

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H45N5O6Si/c1-36(2,3)49(6,7)48-32-29(47-35(31(32)43)42-23-41-30-33(38)39-22-40-34(30)42)21-46-37(24-11-9-8-10-12-24,25-13-17-27(44-4)18-14-25)26-15-19-28(45-5)20-16-26/h8-20,22-23,29,31-32,35,43H,21H2,1-7H3,(H2,38,39,40)/t29-,31-,32-,35-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAUNERZXFKXOR-QSYCCZFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45N5O6Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

683.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Iodobenzo[d]isothiazol-3-amine](/img/structure/B3286061.png)

![2-[Ethyl-(2-methyl-benzyl)-amino]-ethanol](/img/structure/B3286075.png)